molecular formula C18H17N3O3 B6045812 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone

4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone

Cat. No. B6045812
M. Wt: 323.3 g/mol
InChI Key: TUZYUBDWZPMAMO-RGVLZGJSSA-N
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Description

4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone (abbreviated as HDMQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HDMQ is a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde and 8-hydroxyquinoline, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone is not fully understood. However, studies have shown that 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone exhibits anti-cancer activity by inducing apoptosis in cancer cells via the mitochondrial pathway. 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been shown to exhibit antibacterial activity by inhibiting the growth of various bacteria.
Biochemical and Physiological Effects
4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone exhibits anti-cancer activity by inducing apoptosis in cancer cells. 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. In addition, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been shown to exhibit antibacterial activity by inhibiting the growth of various bacteria.

Advantages and Limitations for Lab Experiments

4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has some limitations, including its poor solubility in water and its tendency to form aggregates.

Future Directions

There are several future directions for the study of 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone. One potential direction is the investigation of 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone as a potential anti-cancer agent in vivo. Another direction is the development of 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone-based fluorescent probes for the detection of metal ions in biological samples. Additionally, the synthesis of 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone-based metal-organic frameworks for various applications is also an area of interest.

Synthesis Methods

4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been synthesized using various methods, including the reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 8-hydroxyquinoline in the presence of hydrazine hydrate. Other methods involve the reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 8-hydroxyquinoline in the presence of different reagents such as sodium hydride or sodium borohydride. 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone can also be synthesized via microwave-assisted reactions or using ultrasound irradiation.

Scientific Research Applications

4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been investigated for its potential applications in various fields, including medicinal chemistry, analytical chemistry, and material science. In medicinal chemistry, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In analytical chemistry, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been used as a fluorescent probe for the detection of metal ions. In material science, 4-hydroxy-3,5-dimethoxybenzaldehyde 8-quinolinylhydrazone has been utilized as a building block for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2,6-dimethoxy-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-12(10-16(24-2)18(15)22)11-20-21-14-7-3-5-13-6-4-8-19-17(13)14/h3-11,21-22H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZYUBDWZPMAMO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dimethoxybenzaldehyde quinolin-8-ylhydrazone

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